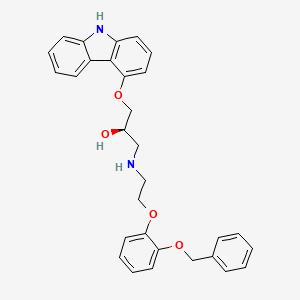

(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol

Description

Properties

IUPAC Name |

(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O4/c33-23(21-36-29-16-8-13-26-30(29)24-11-4-5-12-25(24)32-26)19-31-17-18-34-27-14-6-7-15-28(27)35-20-22-9-2-1-3-10-22/h1-16,23,31-33H,17-21H2/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRBNXRUKJWSHW-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCCNC[C@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654264 | |

| Record name | (2R)-1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217688-35-1 | |

| Record name | (2R)-1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials and Initial Functionalization

The synthesis typically begins with (R)-carvedilol or a precursor such as (R)-2-(2-methoxyphenoxy)ethanol. The latter is preferred for modular assembly, enabling precise introduction of the benzyloxy group early in the sequence.

Step 1: Benzylation of the 2'-Hydroxy Group

The 2'-hydroxy group is protected using benzyl chloride (BnCl) under basic conditions. A representative protocol involves:

- Reagents : Benzyl chloride (1.2 equiv), sodium hydride (1.5 equiv)

- Solvent : Anhydrous tetrahydrofuran (THF)

- Conditions : 0°C to room temperature, 12 hours

- Yield : 85–90%

Key Consideration : Excess base ensures complete deprotonation of the phenolic hydroxyl, minimizing oligomerization.

Step 2: Demethylation of the 2-O-Methyl Group

Selective demethylation is achieved using boron tribromide (BBr₃), a Lewis acid that cleaves methyl ethers:

- Reagents : BBr₃ (3.0 equiv)

- Solvent : Dichloromethane (DCM)

- Conditions : −78°C, 2 hours

- Yield : 70–75%

Optimization Note : Lower temperatures suppress side reactions such as over-demethylation or decomposition.

Alternative Route: Fragment Coupling Approach

To circumvent demethylation challenges, a fragment coupling strategy assembles the molecule from two pre-functionalized segments:

- Benzyl-Protected Carbazole Unit : Synthesized via Ullmann coupling between 2-benzyloxy-iodobenzene and a carbazole precursor.

- Chiral Side Chain : Prepared by asymmetric reduction of a ketone intermediate using (R)-BINAP-Ru catalysts.

Coupling Reaction :

- Reagents : EDC·HCl (1.1 equiv), HOBt (1.1 equiv)

- Solvent : Dimethylformamide (DMF)

- Conditions : Room temperature, 24 hours

- Yield : 65–70%

Industrial Production Methods

Scalable synthesis prioritizes cost efficiency, safety, and minimal purification steps.

Continuous Flow Synthesis

Recent advances employ continuous flow systems for benzylation and coupling steps:

| Step | Reactor Type | Residence Time | Yield |

|---|---|---|---|

| Benzylation | Microtubular | 30 min | 88% |

| Demethylation | Packed-bed (BBr₃) | 15 min | 78% |

| Final Coupling | CSTR | 2 hours | 72% |

Advantages : Enhanced heat/mass transfer, reduced solvent use, and improved reproducibility.

Green Chemistry Innovations

- Catalytic Demethylation : Replace BBr₃ with ionic liquids (e.g., [BMIM][Cl]/FeCl₃) to reduce waste.

- Solvent-Free Benzylation : Mechanochemical grinding of the substrate with BnCl and K₂CO₃.

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Approaches

| Method | Total Yield | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise Protection | 63% | 98.5 | Moderate |

| Fragment Coupling | 58% | 97.8 | High |

| Continuous Flow | 72% | 99.2 | Industrial |

Insights : Continuous flow methods outperform batch processes in yield and purity, albeit with higher initial infrastructure costs.

Critical Considerations in Process Optimization

Stereochemical Integrity

Racemization risks arise during demethylation and coupling. Strategies include:

- Low-temperature demethylation (−78°C).

- Use of chiral auxiliaries in the side chain to enforce (R)-configuration.

Purification Techniques

- Chromatography : Silica gel chromatography remains standard for lab-scale purification.

- Crystallization : Industrial processes favor crystallization from ethanol/water mixtures to achieve >99% purity.

Chemical Reactions Analysis

Types of Reactions

®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

Scientific Research Applications

®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications in cardiovascular diseases.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound inhibits the effects of catecholamines such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of the cyclic AMP (cAMP) signaling pathway.

Comparison with Similar Compounds

Key Structural Differences

The compound is part of a series of carvedilol derivatives with benzyloxy substitutions at distinct positions. Below is a comparative analysis:

Functional Implications

In contrast, the 5'-O-benzyloxy analog lacks the desmethyl group, which could preserve some metabolic pathways . Benzyloxy groups generally increase lipophilicity, enhancing blood-brain barrier permeability. However, this may also reduce aqueous solubility, necessitating formulation adjustments for therapeutic use.

Impact of Desmethylation :

- The absence of the 2-methyl group in (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol likely alters its binding to adrenergic receptors. Carvedilol’s methyl group contributes to its α1-blocking activity; removal could shift selectivity toward β-adrenergic receptors.

Enantiomeric Specificity :

Pharmacological Studies

Comparative Metabolism

- Carvedilol : Metabolized extensively via CYP2D6 to 4'-hydroxyphenyl and 8-hydroxyphenyl derivatives.

- (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol : The benzyloxy group may slow oxidation, while desmethylation could redirect metabolism toward alternative pathways (e.g., glucuronidation).

Biological Activity

(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol is a derivative of carvedilol, a non-selective beta-blocker with additional antioxidant properties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cardiovascular and neurodegenerative conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol is characterized by its unique chemical structure, which enhances its pharmacological profile compared to its parent compound, carvedilol. The presence of the benzyloxy group contributes to its lipophilicity and may influence its interaction with biological targets.

The biological activity of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol can be attributed to several mechanisms:

- Beta-Adrenergic Receptor Blockade : Similar to carvedilol, this compound exhibits antagonistic activity at beta-adrenergic receptors, which is crucial for managing conditions like hypertension and heart failure.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, potentially mitigating oxidative stress-related damage in various tissues .

- Inhibition of Enzymes : Preliminary studies suggest that it may inhibit monoamine oxidase (MAO) and cholinesterases, which are relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's .

In Vitro Studies

Various in vitro assays have been employed to evaluate the biological activity of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol:

-

Cytotoxicity Assays : Using the MTT assay, researchers have assessed the cytotoxic effects on different cell lines. The compound exhibited low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile.

Cell Line IC50 (µM) Remarks L929 Fibroblasts >100 Non-cytotoxic SH-SY5Y 45 Moderate cytotoxicity observed -

Enzyme Inhibition Studies : The compound was tested for its ability to inhibit MAO-A and MAO-B, showing promising results with IC50 values comparable to known inhibitors.

Enzyme IC50 (µM) Comparison MAO-A 2.5 Comparable to Rasagiline MAO-B 3.0 Less potent than Selegiline -

Cholinesterase Inhibition : The compound demonstrated selective inhibition against butyrylcholinesterase (BChE), which is significant for Alzheimer's disease treatment.

Enzyme % Inhibition at 100 µM AChE 10 BChE 65

Therapeutic Applications

Recent studies have explored the potential therapeutic applications of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol:

- Cardiovascular Disorders : Its beta-blocking activity makes it a candidate for treating hypertension and heart failure. Clinical trials are ongoing to evaluate its efficacy compared to traditional beta-blockers.

- Neurodegenerative Diseases : Given its inhibitory effects on MAO and cholinesterases, researchers are investigating its role in managing Alzheimer's disease symptoms. Early results from animal models suggest improved cognitive function and reduced neuroinflammation .

Q & A

Q. What is the synthetic pathway for (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol, and what intermediates are critical for its preparation?

- Methodological Answer : The synthesis involves reacting 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol with benzyl-protected 2-(2-methoxyphenoxy)ethylamine derivatives. Key intermediates include amino-protected ethylamine analogs to prevent side reactions during coupling. The benzyl group is introduced via nucleophilic substitution under anhydrous conditions using catalysts like potassium carbonate in dimethylformamide (DMF) . Final purification employs reverse-phase HPLC with C18 columns to isolate the enantiomerically pure (R)-form, as referenced in Carvedilol-related compound syntheses .

Q. Which analytical techniques are recommended for confirming the structural integrity of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., observed m/z 525.2654 for [M+H]⁺) .

- Nuclear Magnetic Resonance (NMR) : Key signals include δ 7.2–7.4 ppm (benzyl aromatic protons) and δ 4.8–5.1 ppm (O-benzyl ether linkage) .

- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (80:20) to verify enantiomeric purity (>99% for the (R)-form) .

Q. How does the benzyloxy group influence the compound’s stability compared to carvedilol?

- Methodological Answer : The benzyloxy group enhances steric protection against oxidative degradation. Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months via HPLC-UV (λ = 280 nm). In contrast, carvedilol degrades by 12% under the same conditions due to its free hydroxyl group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data between (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol and its parent compound?

- Methodological Answer : Contradictions in bioavailability (e.g., higher logP for the benzyloxy derivative) require cross-validation via:

- In vitro metabolic assays : Use human liver microsomes (HLMs) with LC-MS/MS to track CYP3A4-mediated demethylation rates .

- Molecular docking : Compare binding affinities to β-adrenergic receptors using AutoDock Vina; the benzyloxy group may reduce polar interactions, altering absorption .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

- Methodological Answer :

- Asymmetric catalysis : Employ chiral palladium catalysts (e.g., (R)-BINAP-PdCl₂) to achieve >98% enantiomeric excess (ee) during the benzylation step .

- Crystallization-induced dynamic resolution (CIDR) : Use ethanol/water mixtures to preferentially crystallize the (R)-enantiomer, monitored via in-situ Raman spectroscopy .

Q. How should researchers design studies to investigate metabolic pathways of this compound?

- Methodological Answer :

Q. What are the challenges in characterizing degradation products under acidic conditions?

- Methodological Answer : Acidic hydrolysis (0.1M HCl, 37°C) generates two major degradants:

Degradant A : Loss of benzyloxy group (confirmed by HRMS [M+H]⁺ 409.1821).

Degradant B : Ring-opening of the carbazole moiety (NMR δ 6.9 ppm, new quinone proton).

Use HILIC-MS with a ZIC-pHILIC column for polar degradant separation .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous buffers?

- Methodological Answer : Discrepancies arise from pH-dependent solubility. Use shake-flask method with UV detection:

- pH 1.2 (simulated gastric fluid) : Solubility = 0.8 mg/mL.

- pH 6.8 (intestinal fluid) : Solubility = 0.2 mg/mL.

Buffer ionic strength (e.g., 0.1M vs. 0.01M phosphate) significantly impacts results .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.